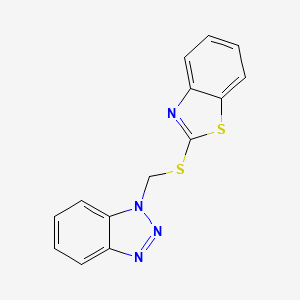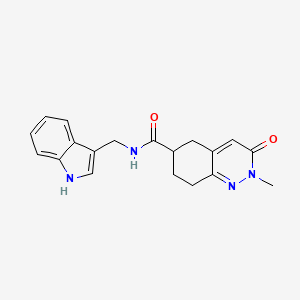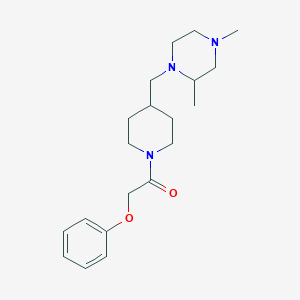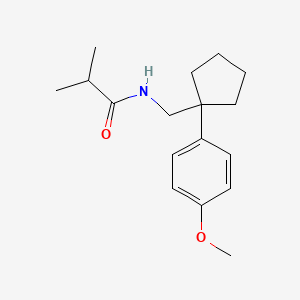![molecular formula C17H19N3O5S2 B2738333 2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 725716-30-3](/img/structure/B2738333.png)
2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental Persistence and Bioaccumulation of Perfluorinated Acids :
- Perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs) show environmental persistence and have been detected globally in wildlife. Their bioaccumulation potential raises concerns due to similarities with perfluorooctane sulfonate (PFOS), a classified persistent and bioaccumulative substance. Research indicates that bioaccumulation is related to the fluorinated carbon chain length, with PFASs being more bioaccumulative than PFCAs of the same chain length. Notably, PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria (Conder et al., 2008).
Fluorinated Alternatives and Environmental Impacts :
- The transition to fluorinated alternatives to long-chain PFCAs and PFSAs has been ongoing since 2000. Despite their widespread application in various industrial and consumer products, the environmental releases, persistence, and human and biota exposure levels of these alternatives remain poorly understood. This knowledge gap hampers effective risk assessment and management of these chemicals (Wang et al., 2013).
Pharmacodynamic and Pharmacokinetic Properties of Mesalazine :
- Mesalazine, an active moiety of sulphasalazine, exhibits therapeutic potential in chronic inflammatory bowel disease. Its pharmacodynamic and pharmacokinetic profiles suggest suitability for treating mild to moderate ulcerative colitis and for maintenance therapy during remission. The avoidance of sulphapyridine, responsible for adverse effects associated with sulphasalazine, highlights the importance of drug formulation in enhancing therapeutic efficacy and tolerability (Brogden & Sorkin, 1989).
properties
IUPAC Name |
2-[2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-11-6-7-12(27(24,25)20(2)3)9-14(11)19-15(21)10-26-16-13(17(22)23)5-4-8-18-16/h4-9H,10H2,1-3H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPQGVJSIXBSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2738261.png)
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2738262.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B2738264.png)



![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2738269.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridazine-3-carboxylic acid](/img/structure/B2738270.png)
![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)
![(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2738273.png)